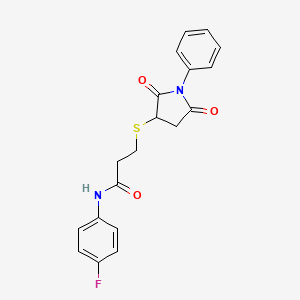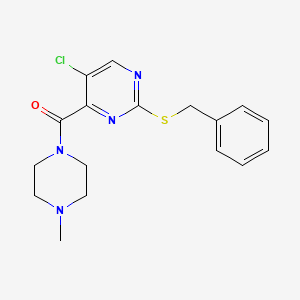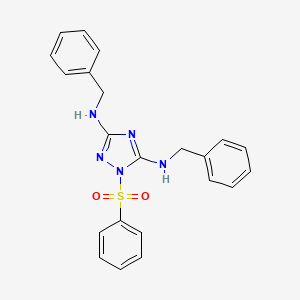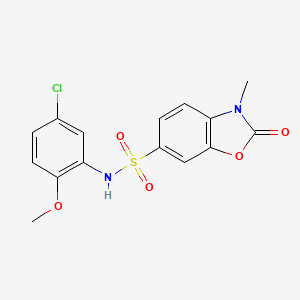![molecular formula C22H26N2O3 B4227503 3,6,6-trimethyl-2-[(4-phenylpiperazin-1-yl)carbonyl]-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B4227503.png)
3,6,6-trimethyl-2-[(4-phenylpiperazin-1-yl)carbonyl]-6,7-dihydro-1-benzofuran-4(5H)-one
概要
説明
3,6,6-trimethyl-2-[(4-phenylpiperazin-1-yl)carbonyl]-6,7-dihydro-1-benzofuran-4(5H)-one is a complex organic compound with a unique structure that combines a benzofuran core with a piperazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,6-trimethyl-2-[(4-phenylpiperazin-1-yl)carbonyl]-6,7-dihydro-1-benzofuran-4(5H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the benzofuran core through cyclization reactions, followed by the introduction of the piperazine moiety via nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
3,6,6-trimethyl-2-[(4-phenylpiperazin-1-yl)carbonyl]-6,7-dihydro-1-benzofuran-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different properties.
科学的研究の応用
3,6,6-trimethyl-2-[(4-phenylpiperazin-1-yl)carbonyl]-6,7-dihydro-1-benzofuran-4(5H)-one has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s potential pharmacological properties are of interest for drug discovery and development, particularly in the areas of neuropharmacology and oncology.
Industry: It can be used in the production of specialty chemicals and advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用機序
The mechanism by which 3,6,6-trimethyl-2-[(4-phenylpiperazin-1-yl)carbonyl]-6,7-dihydro-1-benzofuran-4(5H)-one exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes, leading to various physiological effects.
類似化合物との比較
Similar Compounds
4,4,6-Trimethyl-2-phenyl-1,3-dioxane: This compound shares a similar core structure but lacks the piperazine moiety, resulting in different chemical and biological properties.
2,4,6-Trimethyl-4-phenyl-1,3-dioxane: Another structurally related compound, differing in the position and nature of substituents.
Uniqueness
What sets 3,6,6-trimethyl-2-[(4-phenylpiperazin-1-yl)carbonyl]-6,7-dihydro-1-benzofuran-4(5H)-one apart is the combination of the benzofuran core with the piperazine moiety, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
3,6,6-trimethyl-2-(4-phenylpiperazine-1-carbonyl)-5,7-dihydro-1-benzofuran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-15-19-17(25)13-22(2,3)14-18(19)27-20(15)21(26)24-11-9-23(10-12-24)16-7-5-4-6-8-16/h4-8H,9-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWHRKSALPYMOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-bromobenzyl)oxy]-3-chloro-5-ethoxybenzonitrile](/img/structure/B4227423.png)
![4-(6-methoxy-9-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B4227433.png)
![1-(4-Fluorophenyl)-3-[(4-phenoxyphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B4227441.png)

![4-[3-(benzyloxy)benzoyl]morpholine](/img/structure/B4227450.png)
![7-(4-methoxyphenyl)-2-[(2-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4227462.png)
![4-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylbutanamide](/img/structure/B4227463.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylpropanamide](/img/structure/B4227477.png)

![3-(Pyridin-3-YL)-N-[(thiophen-2-YL)methyl]-1-(thiophene-2-carbonyl)-1H-1,2,4-triazol-5-amine](/img/structure/B4227495.png)


![9-[2-(benzyloxy)-3-methoxyphenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4227506.png)
